N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine
Overview
Description
N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways in the human body.
Mechanism Of Action
The mechanism of action of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine is not well understood. However, it is believed to act as a modulator of various cellular processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. This compound may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Biochemical And Physiological Effects
N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as proteases and kinases, and modulate the expression of various genes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine in lab experiments is its high purity and stability. This compound can be synthesized in large quantities and is highly resistant to degradation, which makes it ideal for use in long-term studies. However, one of the limitations of using this compound is its relatively high cost, which could limit its accessibility to researchers with limited funding.
Future Directions
There are several potential future directions for the research and development of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine. One area of interest is in the development of novel peptide-based therapeutics for the treatment of various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, this compound could be used as a tool for studying various cellular processes, such as protein-protein interactions and signal transduction pathways. Further research is needed to fully understand the potential applications of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine in these areas.
Conclusion:
In conclusion, N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound can be synthesized using the SPPS technique and has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential applications of N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine in the development of novel peptide-based therapeutics and as a tool for studying various cellular processes.
Scientific Research Applications
N-Fmoc-4-(2-ethyl-4-methoxyphenyl)-L-phenylalanine has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the development of novel peptide-based drugs and therapeutics. This compound can be used as a building block for the synthesis of peptide analogs that exhibit enhanced pharmacological properties, such as increased stability, bioavailability, and specificity.
properties
IUPAC Name |
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c1-3-22-19-24(38-2)16-17-25(22)23-14-12-21(13-15-23)18-31(32(35)36)34-33(37)39-20-30-28-10-6-4-8-26(28)27-9-5-7-11-29(27)30/h4-17,19,30-31H,3,18,20H2,1-2H3,(H,34,37)(H,35,36)/t31-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQAGGIJJBVTQP-HKBQPEDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113927 | |
Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
CAS RN |
872142-89-7 | |
Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872142-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401113927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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